molecular formula C11H10N2O4 B5542781 But-2-enedioic acid amide benzo[1,3]dioxol-5-ylamide CAS No. 6102-80-3

But-2-enedioic acid amide benzo[1,3]dioxol-5-ylamide

Cat. No.: B5542781
CAS No.: 6102-80-3
M. Wt: 234.21 g/mol
InChI Key: WNWRPPHJCRDUEK-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

But-2-enedioic acid amide benzo[1,3]dioxol-5-ylamide is a synthetic organic compound featuring a conjugated dienoic acid backbone (but-2-enedioic acid) substituted with two amide groups. Structurally, it combines the planar geometry of the but-2-enedioic acid core with the bicyclic aromatic system of the benzo[1,3]dioxole group, which may influence its physicochemical properties, such as solubility and stability .

The compound’s synthesis typically involves coupling reactions between activated but-2-enedioic acid derivatives (e.g., acid chlorides or mixed anhydrides) and amines. For example, EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) are commonly used as coupling agents, as seen in analogous syntheses of morpholino-IPQA derivatives . Applications of this compound are hypothesized to include medicinal chemistry, particularly as a kinase inhibitor or imaging agent, given structural similarities to radiotracers like morpholino-[124I]IPQA, which targets EGFR (epidermal growth factor receptor) .

Properties

IUPAC Name

(E)-N'-(1,3-benzodioxol-5-yl)but-2-enediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O4/c12-10(14)3-4-11(15)13-7-1-2-8-9(5-7)17-6-16-8/h1-5H,6H2,(H2,12,14)(H,13,15)/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNWRPPHJCRDUEK-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)C=CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)/C=C/C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00352152
Record name F1065-0553
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00352152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6102-80-3
Record name F1065-0553
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00352152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of But-2-enedioic acid amide benzo[1,3]dioxol-5-ylamide typically involves the reaction of benzo[1,3]dioxole derivatives with but-2-enedioic acid amide under specific conditions. One common method involves the use of a Pd-catalyzed C-N cross-coupling reaction . The reaction conditions often include the use of solvents such as n-hexane and ethyl acetate, and purification is achieved through silica gel column chromatography .

Chemical Reactions Analysis

But-2-enedioic acid amide benzo[1,3]dioxol-5-ylamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace specific functional groups.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

But-2-enedioic acid amide benzo[1,3]dioxol-5-ylamide has several scientific research applications:

Comparison with Similar Compounds

Key Observations:

Substituent Impact on Bioactivity: The benzo[1,3]dioxol-5-ylamide group (present in both P20 and the target compound) correlates with anti-proliferative effects in hematologic cancer models . However, the quinoline core in P20 enhances planar stacking interactions with DNA or kinases, absent in the simpler but-2-enedioic acid scaffold.

Stereochemical Considerations: But-2-enedioic acid exists as (E)-fumaric acid and (Z)-maleic acid isomers.

Solubility and Stability: Hydrophilic substituents (e.g., morpholino groups in IPQA) improve aqueous solubility, whereas aromatic systems like benzo[1,3]dioxole may reduce it, necessitating formulation adjustments .

Biological Activity

But-2-enedioic acid amide benzo[1,3]dioxol-5-ylamide, a derivative of benzodioxole, has garnered attention for its potential biological activities, particularly in the fields of diabetes management and cancer treatment. This compound is characterized by its structural features that allow it to interact with various biological pathways, making it a candidate for further pharmacological exploration.

Chemical Structure

The compound can be described by its molecular formula and structure:

  • Molecular Formula : C₁₄H₁₅N₃O₃
  • Structural Formula :
    C=C(CO NH)COOH\text{C}=\text{C}(\text{CO NH})\text{COOH}

This structure includes a butenedioic acid moiety linked to a benzodioxole unit, which is pivotal for its biological activity.

Antidiabetic Potential

Recent studies have highlighted the antidiabetic properties of benzodioxole derivatives, including this compound. The compound's efficacy has been evaluated through in vitro and in vivo assays:

  • In Vitro Studies : The compound demonstrated significant inhibition of α-amylase, an enzyme crucial for carbohydrate digestion. In one study, the IC₅₀ value was measured at approximately 0.68 µM, indicating potent activity against this enzyme . This suggests potential utility in managing blood glucose levels by slowing carbohydrate absorption.
  • In Vivo Studies : In a streptozotocin-induced diabetic mice model, administration of the compound resulted in a reduction of blood glucose levels from 252.2 mg/dL to 173.8 mg/dL after five doses, showcasing its effectiveness in a living organism .

Anticancer Activity

The anticancer properties of this compound have also been investigated:

  • Cytotoxicity Assays : The compound was tested against several cancer cell lines, showing significant cytotoxic effects with IC₅₀ values ranging from 26 to 65 µM across different cell types . This indicates that the compound may selectively target cancer cells while exhibiting minimal toxicity towards normal cells (IC₅₀ > 150 µM).

The biological activities of this compound can be attributed to its interaction with key metabolic pathways:

  • α-Amylase Inhibition : By inhibiting α-amylase, the compound reduces the breakdown of complex carbohydrates into simple sugars, thereby aiding in blood sugar control.
  • Influence on Insulin Signaling : The modulation of insulin and insulin-like growth factor (IGF) pathways may also contribute to its antidiabetic and anticancer effects. Compounds that inhibit α-amylase can alter insulin signaling dynamics, potentially affecting cancer cell proliferation .

Case Studies

StudyModelFindings
Study 1In VitroIC₅₀ for α-amylase inhibition: 0.68 µM
Study 2In Vivo (Diabetic Mice)Blood glucose reduction from 252.2 mg/dL to 173.8 mg/dL
Study 3Cytotoxicity AssayIC₅₀ against cancer cell lines: 26–65 µM

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.